molecular formula C13H22O3 B183056 Methyl dihydrojasmonate CAS No. 128087-96-7

Methyl dihydrojasmonate

Cat. No. B183056
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-UHFFFAOYSA-N
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Description

Methyl dihydrojasmonate is an aroma compound that smells similar to jasmine . In racemic mixtures, the odor is floral and citrus while epimerized mixtures exhibit a dense buttery-floral odor with odor recognition thresholds of 15 parts per billion . The compound is also known as hedione or kharismal .


Synthesis Analysis

A simple and efficient synthesis of methyl jasmonate and methyl dihydrojasmonate has been described. Starting from alkyl acetoacetate or acetonedicarboxylate, methyl jasmonate and methyl dihydrojasmonate were obtained in only a few steps via intramolecular Michael addition .


Molecular Structure Analysis

The molecular formula of Methyl dihydrojasmonate is C13H22O3 . Its molar mass is 226.316 g·mol −1 . The IUPAC name for this compound is Methyl 2- (3-oxo-2-pentylcyclopentyl)acetate .


Physical And Chemical Properties Analysis

Methyl dihydrojasmonate is a clear to pale yellow oily liquid . Its boiling point is 307.8 °C (586.0 °F; 581.0 K) . It is flammable with a flash point of 113 °C (235 °F; 386 K) .

Scientific Research Applications

  • Toxicological and Dermatological Assessment : Methyl dihydrojasmonate, as a fragrance ingredient, has been extensively reviewed for its toxicology and dermatology impacts. It is part of the fragrance structural group of ketones cyclopentanones and cyclopentenones, and has been evaluated for various health-related factors including skin irritation, sensitization, phototoxicity, and genotoxicity (Scognamiglio et al., 2012).

  • Antitumor Drug Compound : Methyl dihydrojasmonate has been studied for its application as an antitumor drug compound. Its solubilization in an aqueous media via an oil-in-water microemulsion has been explored to enable parenteral administration. This study also demonstrated its potential anticancer activity comparable to doxorubicin (Silva et al., 2015).

  • Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of both enantiomers of methyl dihydrojasmonate using solid-liquid asymmetric phase-transfer catalysis (Perrard et al., 2000).

  • Perfumery Applications : New syntheses of dihydrojasmone and methyl dihydrojasmonate, closely related in structure and odor, have been developed, highlighting their use in perfumery (Ravid & Ikan, 1975).

  • Developmental Toxicity Evaluation : The developmental toxicity of methyl dihydrojasmonate has been evaluated in rats, establishing its safety profile at certain dosages and concluding that it is not a developmental toxicant under the study's conditions (Politano et al., 2008).

  • Effect on Cell Growth and Flavonoids Accumulation : Research has been conducted on the effects of methyl dihydrojasmonate on cell growth and flavonoid production in suspension cultures of Glycyrrhiza inflata Batal, demonstrating its impact on biomass accumulation and flavonoid production (Jia, 2008).

  • Olfactory Properties and Analysis : The sensory properties and enantioselective analysis of enantiomeric methyl dihydrojasmonates have been explored, revealing differences in olfactory properties among stereoisomers and their occurrence in natural products (Werkhoff et al., 2002).

  • Influence on Ethylene Biosynthesis and Aroma Volatile Emission : A study on the effects of n-propyl dihydrojasmonate on ethylene biosynthesis and aroma volatile emission in Japanese apricot infected by a pathogen showed that it influenced ethylene production and aroma volatile emissions (Nimitkeatkai et al., 2011).

  • Quantification in Biocompatible Microemulsions : An analytical GC-MS method was developed to quantify methyl dihydrojasmonate in oil-in-water microemulsions, contributing to its characterization and potential therapeutic applications (Silva et al., 2018).

  • Airborne Particulate Matter Analysis : A method was described for analyzing methyl dihydrojasmonate in air particulate matter, highlighting its environmental presence and potential impacts (Fontal et al., 2016).

Safety And Hazards

Methyl dihydrojasmonate is flammable . It is advised to avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029325
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; very slightly soluble in water, Soluble (in ethanol)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997-1.008 (20°)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl dihydrojasmonate

CAS RN

24851-98-7
Record name Hedione
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URL https://commonchemistry.cas.org/detail?cas_rn=24851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl dihydrojasmonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DIHYDROJASMONATE (SYNTHETIC)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a glovebox, into a 10 ml glass vial were placed 15.5 mg (0.0485 mmole) of [(COD)Ru(methylallyl)2], 14.9 mg (0.0485 mmole) of (R,R)-Me-DuPHOS and 250 μl of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate (1.08 mmole). To this suspension was added 0.630 ml of a 0.081 M solution of titrated HBF4.etherate (0.049 mmole) in CH2Cl2 with stirring. This concentrated solution was stirred for 1.5 hours, after which 21.5 g (95.9 mmole) of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate and 11.5 ml of CH2Cl2 were added. The resulting yellow solution was placed in a 75 ml autoclave, purged with hydrogen and pressurized to 90 bar of hydrogen. After 8 hours, the solution was exposed to air and passed through a column of silica gel to separate the catalyst. This gave a 99% yield of the desired Hedione® product with the following ratios of isomers: cis/trans=98/2; (+)-cis/(−)-cis=82.4/17.6, 64.8% ee.
[Compound]
Name
glass
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
(COD)Ru(methylallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 mg
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
21.5 g
Type
reactant
Reaction Step Six
Quantity
11.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl dihydrojasmonate
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Citations

For This Compound
1,230
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of methyl dihydrojasmonate when used as a fragrance ingredient is presented. Methyl dihydrojasmonate … Available data for methyl dihydrojasmonate were evaluated then summarized …
Number of citations: 18 www.sciencedirect.com
P Werkhoff, G Krammer, S Brennecke… - Food Reviews …, 2002 - Taylor & Francis
… Methyl dihydrojasmonate, however, is not only an interesting synthetic fragrant component but has also been identified as natural product. The (±)-trans-MDHJ was reported for the first …
Number of citations: 26 www.tandfonline.com
T Kitahara, K Mori, M Matsui, M Iwamoto… - Agricultural and …, 1982 - jstage.jst.go.jp
… Asimple and an efficient synthesis ofmethyl jasmonate (1) and methyl dihydrojasmonate (5) is described. Starting from alkyl acetoacetate or acetonedicarboxylate, 1 and 5 were …
Number of citations: 20 www.jstage.jst.go.jp
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
… , the receptor phase level of methyl dihydrojasmonate was 30.79% and … methyl dihydrojasmonate had permeated into the receptor phase. The total recovery of methyl …
DA Dobbs, KPM Vanhessche, E Brazi… - Angewandte Chemie …, 2000 - Wiley Online Library
… [7] These fragmentary data for the dihydro series, plus the possible analogy to the jasmonoids suggested that ( )-cis-methyl dihydrojasmonate ( )-3, the dihydro derivative of ( )-1, might …
Number of citations: 178 onlinelibrary.wiley.com
W Giersch, I Farris - Helvetica chimica acta, 2004 - Wiley Online Library
… Cyclopentenone 8 was readily transformed into 14 and 15, methyl homologues of racemic methyl jasmonate (16) and methyl dihydrojasmonate ( Hedione¾; 17), respectively. The …
Number of citations: 15 onlinelibrary.wiley.com
VT Politano, EM Lewis, AM Hoberman… - … journal of toxicology, 2008 - journals.sagepub.com
Methyl dihydrojasmonate (MDJ) is a widely used fragrance ingredient. MDJ was evaluated for developmental toxicity in presumed pregnant Sprague-Dawley rats (25/group) at oral …
Number of citations: 8 journals.sagepub.com
R Yehia, RM Hathout, DA Attia, MM Elmazar… - Colloids and Surfaces B …, 2017 - Elsevier
… To this end, the work in this study comprised the integration of methyl dihydrojasmonate (MDHJ) in the oily phase of microemulsion systems in order to enhance its bioavailability. A …
Number of citations: 57 www.sciencedirect.com
J Li, J Wang, X Wu, D Liu, J Li, J Li… - Biotechnology and …, 2017 - Wiley Online Library
Panax notoginseng, an important herbal medicine, has wide uses for its bioactive compounds and health function. In this work, we compared the content of saponin in cultivation and …
Number of citations: 21 iubmb.onlinelibrary.wiley.com
J Tsuji, Y Kobayashi, H Kataoka, T Takahashi - Tetrahedron Letters, 1980 - Elsevier
… Hydroboration of 7 gave the diol, which was oxidized to the keto acid and then methylated with diazomethane to afford methyl dihydrojasmonate (8) in 64.5% overall yield. …
Number of citations: 140 www.sciencedirect.com

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